molecular formula C14H14Br2N2O2 B2395401 N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide CAS No. 1090810-30-2

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B2395401
CAS No.: 1090810-30-2
M. Wt: 402.086
InChI Key: VUUBYLLVJLWIHG-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a cyclopropyl group, and a dibromophenoxy moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced via cyclopropanation reactions.

    Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Attachment of the dibromophenoxy moiety: This step may involve the reaction of a dibromophenol derivative with an appropriate acylating agent.

    Formation of the acetamide backbone: The final step could involve the reaction of the intermediate with an amine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the cyano group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromine atoms or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure with chlorine atoms instead of bromine.

    N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenoxy)acetamide: Similar structure with fluorine atoms instead of bromine.

    N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure with methyl groups instead of bromine.

Uniqueness

The uniqueness of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs

For detailed and specific information, consulting scientific literature and databases would be essential.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUBYLLVJLWIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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